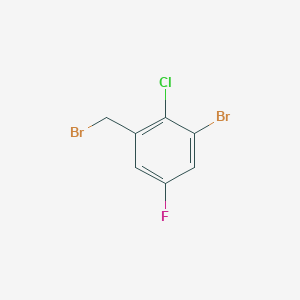
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene derivative. One common method involves the bromination of 3-(bromomethyl)-2-chloro-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonium ions.
Reduction: The compound can be reduced to form corresponding dehalogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or chlorosulfonic acid under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups such as hydroxyl, amino, or thiol groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other substituted benzene derivatives.
Reduction: Formation of partially or fully dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems and their potential use as bioactive molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new bonds. In electrophilic aromatic substitution reactions, the benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-(bromomethyl)-2-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Bromo-3-(bromomethyl)-2-fluorobenzene:
1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
2091679-77-3 |
|---|---|
Molecular Formula |
C7H4Br2ClF |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
1-bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(11)2-6(9)7(4)10/h1-2H,3H2 |
InChI Key |
ATTXQATVXIMQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















